molecular formula C20H25F3N4O B2903998 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034555-25-2

1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2903998
CAS No.: 2034555-25-2
M. Wt: 394.442
InChI Key: VVHVJATUXWWSBS-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that features a unique combination of cyclopentyl, phenethyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

    Formation of the Pyrazole Ring:

    Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with cyclopentyl isocyanate and phenethylamine to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-phenethyl-1-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but lacks the trifluoromethyl group.

    1-cyclopentyl-3-phenethyl-1-(2-(3-chloromethyl-1H-pyrazol-1-yl)ethyl)urea: Contains a chloromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

1-cyclopentyl-3-(2-phenylethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4O/c21-20(22,23)18-11-13-26(25-18)14-15-27(17-8-4-5-9-17)19(28)24-12-10-16-6-2-1-3-7-16/h1-3,6-7,11,13,17H,4-5,8-10,12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHVJATUXWWSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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